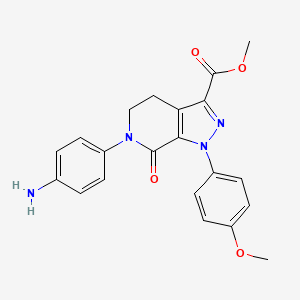![molecular formula C22H28F3N5O7S2 B601633 Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate CAS No. 1830294-26-2](/img/no-structure.png)
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cangrelor Impurity 4 is a chemical compound with the molecular formula C17H16ClIO3 and a molecular weight of 430.7 . Its chemical name is (2-Chloro-5-iodophenyl) (4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol .
Synthesis Analysis
The synthesis of Cangrelor involves a key step in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .Scientific Research Applications
Identification and Characterization of Impurities
Cangrelor's impurities, including Cangrelor Impurity 4, are identified and characterized to ensure drug safety and effectiveness. A study focused on identifying and characterizing the principal oxidation impurity in clopidogrel, a drug related to cangrelor, using high-performance liquid chromatography and spectral data (UV, MS, 1H/13C, DEPT, and 2D NMR) (A. Mohan et al., 2008). Similarly, impurity profiling is essential for cangrelor and its derivatives to ensure drug purity and safety.
Pharmacodynamics and Pharmacokinetics
Cangrelor's pharmacodynamics and pharmacokinetics are critical for understanding its action and metabolism in the body. Studies like the one assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of cangrelor in healthy volunteers are vital for this understanding (W. S. Akers et al., 2010). Research on impurities plays a crucial role in predicting and managing potential interactions and effects within the body.
Drug Quality Control
Determining genotoxic impurities, such as epoxide impurities in drug intermediates, is critical for drug quality control. A study on sarpogrelate hydrochloride intermediate, using ultra high-performance liquid chromatography (UHPLC) and column-switching liquid chromatography methods, is an example of this application (Ran Wang et al., 2019). Identifying and controlling impurities like Cangrelor Impurity 4 is crucial for maintaining drug efficacy and safety.
Impact on Platelet Inhibition
Cangrelor's role as a P2Y12 receptor antagonist directly impacts platelet inhibition, which is vital for its therapeutic use. Studies investigating cangrelor's effects on platelet function and its interaction with other antiplatelet agents provide insights into its mechanism of action and the potential impact of its impurities (H. Judge et al., 2016). Understanding impurities like Cangrelor Impurity 4 can aid in optimizing cangrelor's therapeutic efficacy and safety profile.
Clinical Trials and Drug Efficacy
Clinical trials, such as those assessing the efficacy of cangrelor during percutaneous coronary intervention (PCI), are crucial for determining the drug's effectiveness and safety profile. These trials often consider the purity and quality of the drug, including the presence of impurities (Deepak L. Bhatt et al., 2009). The study of impurities like Cangrelor Impurity 4 is integral to understanding and predicting the clinical outcomes of cangrelor use.
Mechanism of Action
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, Cangrelor Impurity 4 can effectively inhibit platelet aggregation .
Mode of Action
Cangrelor Impurity 4 acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, Cangrelor Impurity 4 prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Cangrelor Impurity 4 is the platelet activation pathway . By inhibiting the P2Y12 receptor, Cangrelor Impurity 4 prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
Cangrelor Impurity 4, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of Cangrelor Impurity 4’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cangrelor Impurity 4 involves the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDC and a catalyst like DMAP.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "4-methoxyphenylacetic acid", "EDC", "DMAP", "DMF", "DIPEA", "Dichloromethane", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 g) and 4-methoxyphenylacetic acid (1.2 g) in DMF (15 mL).", "Step 2: Add EDC (1.5 g) and DMAP (0.2 g) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add DIPEA (1.0 mL) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Pour the reaction mixture into a mixture of ice and ethanol (50 mL each), and stir for 30 minutes.", "Step 5: Collect the precipitate by filtration and wash with water (10 mL).", "Step 6: Dissolve the crude product in dichloromethane (30 mL) and add sodium hydroxide solution (10%) until the pH reaches 11.", "Step 7: Extract the product with dichloromethane (3 x 30 mL) and dry over anhydrous sodium sulfate.", "Step 8: Evaporate the solvent under reduced pressure to obtain the pure Cangrelor Impurity 4 (yield: 75%)." ] } | |
CAS RN |
1830294-26-2 |
Molecular Formula |
C22H28F3N5O7S2 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



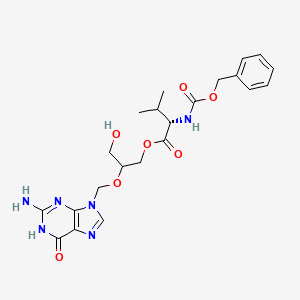
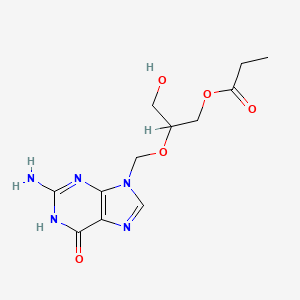
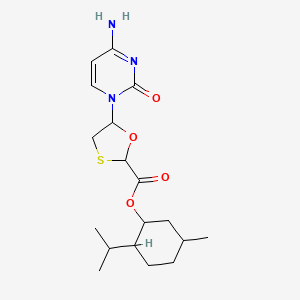
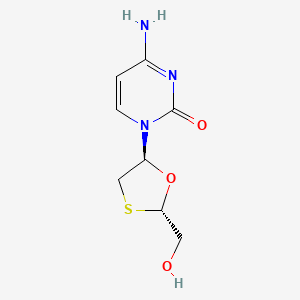
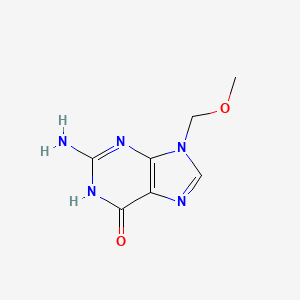
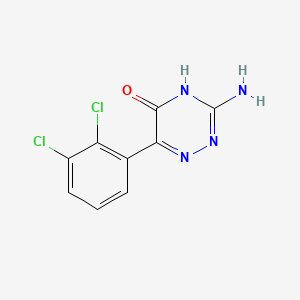




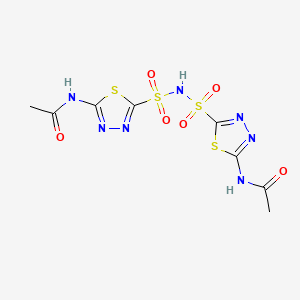
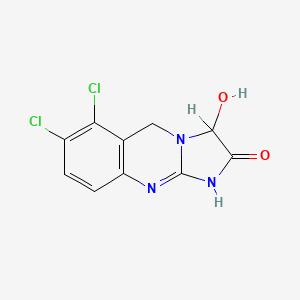
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
